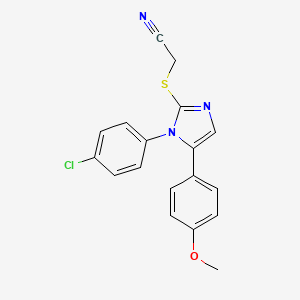
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile, also known as CTN, is a chemical compound that has gained attention in the scientific community due to its potential in various applications. It is a thioacetamide derivative that has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the progression of neurodegenerative diseases. The exact molecular target of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is still under investigation.
Biochemical and physiological effects:
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit fungal growth, and reduce the production of reactive oxygen species in neurodegenerative diseases. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
実験室実験の利点と制限
One advantage of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is its versatility in different scientific research applications. It has been shown to have potential in various fields, including cancer research, neurodegenerative disease research, and antimicrobial research. Another advantage is its low toxicity and good bioavailability, which make it suitable for further development. However, one limitation of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound could be further tested in animal models to evaluate its efficacy and safety. 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile could also be modified to improve its solubility and bioavailability, making it more suitable for clinical applications.
In conclusion, 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a promising compound that has gained attention in the scientific community for its potential in various research applications. Its antitumor, antifungal, and antibacterial activities, as well as its potential in the treatment of neurodegenerative diseases, make it a promising candidate for further development. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
合成法
The synthesis of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid to form the intermediate 4-chloro-5-(4-methoxyphenyl)-1H-imidazole-2-thiol. This intermediate is then reacted with acetonitrile to produce the final product, 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile. The synthesis of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile has been reported in several research articles, and the yield and purity of the compound can be optimized by varying the reaction conditions.
科学的研究の応用
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been found to have potential in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been tested in vitro and in vivo, and the results have been promising.
特性
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-23-16-8-2-13(3-9-16)17-12-21-18(24-11-10-20)22(17)15-6-4-14(19)5-7-15/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJJMTDIPWLAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2789205.png)

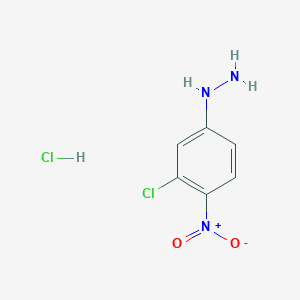
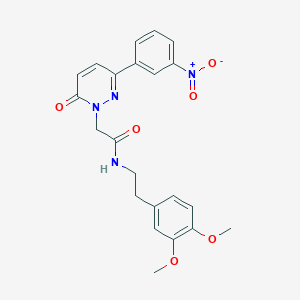
![6-Methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B2789214.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2789215.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2789216.png)
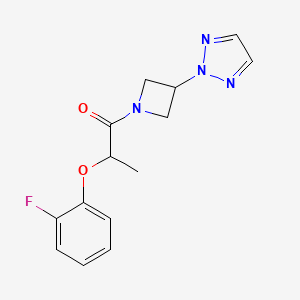
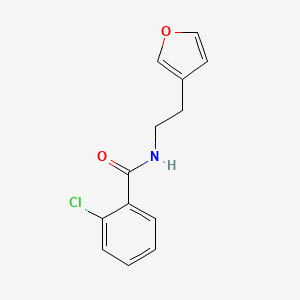

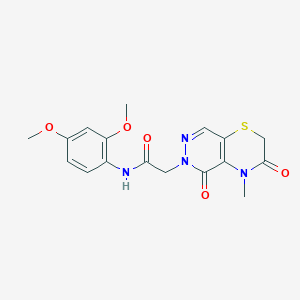
![6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2789226.png)

![3-(2-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2789228.png)